molecular formula C18H24N2S B5707469 1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine

1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine

Cat. No. B5707469
M. Wt: 300.5 g/mol
InChI Key: NOZLHKFLIODZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, commonly known as DMTP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of DMTP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and noradrenaline. DMTP has also been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and physiological effects:
DMTP has been reported to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative damage. DMTP has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

DMTP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. DMTP has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, DMTP has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on DMTP. One potential area of study is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. DMTP has been shown to possess potent antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative damage and inflammation. Another potential area of study is its potential applications in the treatment of anxiety and depression. DMTP has been reported to exhibit anxiolytic and antidepressant effects, making it a promising candidate for the development of novel therapeutics for these disorders.

Synthesis Methods

DMTP can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenyl hydrazine with 5-methyl-2-thiophenecarboxaldehyde, followed by a cyclization reaction with piperazine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

DMTP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, anxiolytic, and analgesic effects. DMTP has also been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related disorders.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-14-4-5-15(2)18(12-14)20-10-8-19(9-11-20)13-17-7-6-16(3)21-17/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLHKFLIODZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424667

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